molecular formula C21H22N4O7 B2997914 2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-phenethylacetamide oxalate CAS No. 1428348-33-7

2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-phenethylacetamide oxalate

Cat. No.: B2997914
CAS No.: 1428348-33-7
M. Wt: 442.428
InChI Key: YUPARHYBENNOBO-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring a 1,2,4-oxadiazole core fused with a furan moiety and an azetidine ring. The oxalate salt enhances its solubility and stability, making it suitable for pharmacological studies. Its structural uniqueness lies in the combination of a rigid oxadiazole-furan system, a strained azetidine ring, and a phenethylacetamide side chain, which collectively influence its physicochemical and biological properties .

Properties

IUPAC Name

2-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-N-(2-phenylethyl)acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3.C2H2O4/c24-17(20-9-8-14-5-2-1-3-6-14)13-23-11-15(12-23)19-21-18(22-26-19)16-7-4-10-25-16;3-1(4)2(5)6/h1-7,10,15H,8-9,11-13H2,(H,20,24);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPARHYBENNOBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC(=O)NCCC2=CC=CC=C2)C3=NC(=NO3)C4=CC=CO4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-phenethylacetamide oxalate is a novel derivative of oxadiazole that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and comparative analysis with similar compounds.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of furan and oxadiazole moieties followed by coupling with azetidine and phenethylacetamide groups. The reaction conditions often require specific catalysts and solvents to optimize yield and purity.

Antimicrobial Properties

Recent studies have indicated that derivatives of oxadiazole exhibit significant antimicrobial activity. For instance, a related study found that compounds with similar furan and oxadiazole structures demonstrated strong bactericidal effects against various bacterial strains, including Staphylococcus aureus and other Gram-positive bacteria .

Compound Bacterial Strain Zone of Inhibition (mm)
Compound AStaphylococcus spp.20
Compound BE. coli15
Compound CPseudomonas aeruginosa18

Cytotoxicity

Cytotoxicity studies are crucial for evaluating the safety profile of new compounds. The evaluated compound showed varying degrees of cytotoxicity across different cell lines. For example, in L929 mouse fibroblast cells, certain concentrations led to increased viability, suggesting selective cytotoxic effects .

Concentration (µM) Cell Viability (%)
687
12109
2597
5074
10092

The mechanism of action for this compound likely involves the interaction with specific biological targets such as enzymes or receptors. The unique structure allows it to bind effectively, potentially inhibiting enzyme activity or modulating receptor functions. For instance, structural studies indicate that the oxadiazole moiety may facilitate interactions through metal chelation or hydrogen bonding .

Comparative Analysis

When compared to other similar compounds such as (3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methanone and (3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidine, the compound exhibits distinct biological profiles due to its unique combination of functional groups.

Compound IC50 (µM) Activity Type
This compoundTBDAntimicrobial/Cytotoxic
(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methanone0.87Tyrosinase Inhibitor
(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidineTBDAntimicrobial

Case Studies

Several case studies have highlighted the potential of oxadiazole derivatives in drug development. For example, a study focused on the synthesis and biological evaluation of various oxadiazole derivatives demonstrated their effectiveness as antimicrobial agents with minimal cytotoxicity . These findings support the hypothesis that modifications in the oxadiazole structure can lead to enhanced biological activities.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Systems

1,2,4-Oxadiazole Derivatives
  • Substituted Phenyl-1,2,4-Oxadiazoles (): Derivatives with phenyl substituents on the oxadiazole core, such as (substituted-phenyl-1,2,4-oxadiazol-5-yl) methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate, exhibit high synthetic yields and structural confirmation via NMR and IR. However, the absence of azetidine and furan in these compounds reduces their conformational flexibility compared to the target compound .
  • Antimicrobial Oxadiazoles (): 4-Arylbenzelidene oxazolones synthesized using NiFe₂O₄ nanoparticles show antimicrobial and antioxidant activities. Their planar oxadiazole systems contrast with the target compound’s 3D azetidine-furan-oxadiazole architecture, which may improve membrane permeability .
Furan-Containing Derivatives
  • Anti-Exudative Furan-Triazoles (): 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives demonstrate anti-exudative activity comparable to diclofenac sodium.

Azetidine-Containing Analogues

  • Azetidin-1-yl Pharmaceuticals (): Compounds like 7-[3-(diethylamino)azetidin-1-yl]-2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one highlight azetidine’s role in improving pharmacokinetics. The target compound’s unsubstituted azetidine may reduce steric hindrance, favoring receptor interactions .

Acetamide Derivatives

  • Hydroxyacetamide Antiproliferatives (): Hydroxyacetamide-triazole hybrids show antiproliferative activity. The target compound’s N-phenethylacetamide group, lacking a hydroxyl moiety, may reduce hydrogen-bonding capacity but enhance lipophilicity and CNS penetration .

Comparative Bioactivity Profiles

Compound Core Structure Key Activities Reference
Target Compound Oxadiazole-furan-azetidine-acetamide Hypothesized anti-inflammatory, antimicrobial
Substituted Phenyl-Oxadiazoles Phenyl-oxadiazole-benzoxazine Synthetic yield optimization
Furan-Triazole Acetamides Furan-triazole-sulfanyl Anti-exudative (10 mg/kg vs. diclofenac)
Hydroxyacetamide-Triazoles Triazole-hydroxyacetamide Antiproliferative

Structure-Activity Relationships (SAR)

  • Oxadiazole Rigidity : The 1,2,4-oxadiazole core in the target compound and its analogues contributes to metabolic resistance but varies in electronic effects based on substituents (e.g., furan vs. phenyl) .
  • Azetidine vs.
  • Acetamide Side Chain : The phenethyl group in the target compound may improve blood-brain barrier penetration relative to hydroxyacetamides () .

Methodological Comparisons

  • Target Compound : Likely synthesized via cyclization of furan-2-carboxamide intermediates with azetidine precursors, followed by oxalate salt formation. Characterization via ¹H NMR, LC-MS, and elemental analysis is expected .

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